

Atto 465 NHS ester molecular weight and structure

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Compound of Interest

Compound Name: Atto 465 NHS ester

Cat. No.: B1261320

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An In-depth Technical Guide to **ATTO 465 NHS Ester**

For researchers, scientists, and professionals in drug development, understanding the characteristics and applications of fluorescent labels is paramount. **ATTO 465 NHS ester** is a fluorescent dye belonging to the ATTO series of dyes, known for their high fluorescence quantum yield and photostability. This guide provides a comprehensive overview of **ATTO 465 NHS ester**, including its molecular properties, structure, and detailed protocols for its use in labeling biomolecules.

Core Properties and Structure

ATTO 465 is a fluorescent label derived from Acriflavine.[1][2][3][4][5] It is characterized by a strong absorption, high fluorescence quantum yield, and a large Stokes shift. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the convenient labeling of primary and secondary amino groups in biomolecules such as proteins and oligonucleotides.

Molecular Structure:

The chemical structure of **ATTO 465 NHS ester** is provided by its SMILES and InChI key identifiers:

- SMILES: O=C1C=CC(=O)N(CCCC(=O)ON4C(=O)CCC4=O)c2c1

- InChI Key:NROCSLJOXCQUHR-UHFFFAOYSA-N

Quantitative Data

The photophysical and chemical properties of **ATTO 465 NHS ester** are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

Property	Value	Reference(s)
Molecular Weight	493 g/mol	
Absorption Maximum (λ_{abs})	453 nm	
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Maximum (λ_{fl})	506 nm	
Fluorescence Quantum Yield (η_{fl})	75%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Stokes Shift	55 nm	
Correction Factor (CF_{260})	1.09	
Correction Factor (CF_{280})	0.48	

Experimental Protocols

The following are detailed methodologies for labeling proteins and oligonucleotides with **ATTO 465 NHS ester**.

Protein Labeling Protocol

This protocol is optimized for the covalent labeling of proteins via their primary amino groups (e.g., lysine residues).

Materials:

- Protein solution (2 mg/mL in amine-free buffer)
- Bicarbonate buffer (0.1 M, pH 8.3)
- **ATTO 465 NHS ester**
- Anhydrous, amine-free DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2

Procedure:

- **Protein Preparation:** Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must first be dialyzed against PBS.
- **Dye Solution Preparation:** Immediately before use, dissolve **ATTO 465 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.
- **Labeling Reaction:** Add a 2-fold molar excess of the dissolved **ATTO 465 NHS ester** to the protein solution. The optimal dye-to-protein ratio may vary and should be determined empirically for each protein.
- **Incubation:** Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant stirring.
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2). The first fluorescent band to elute is the labeled protein conjugate.

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

Materials:

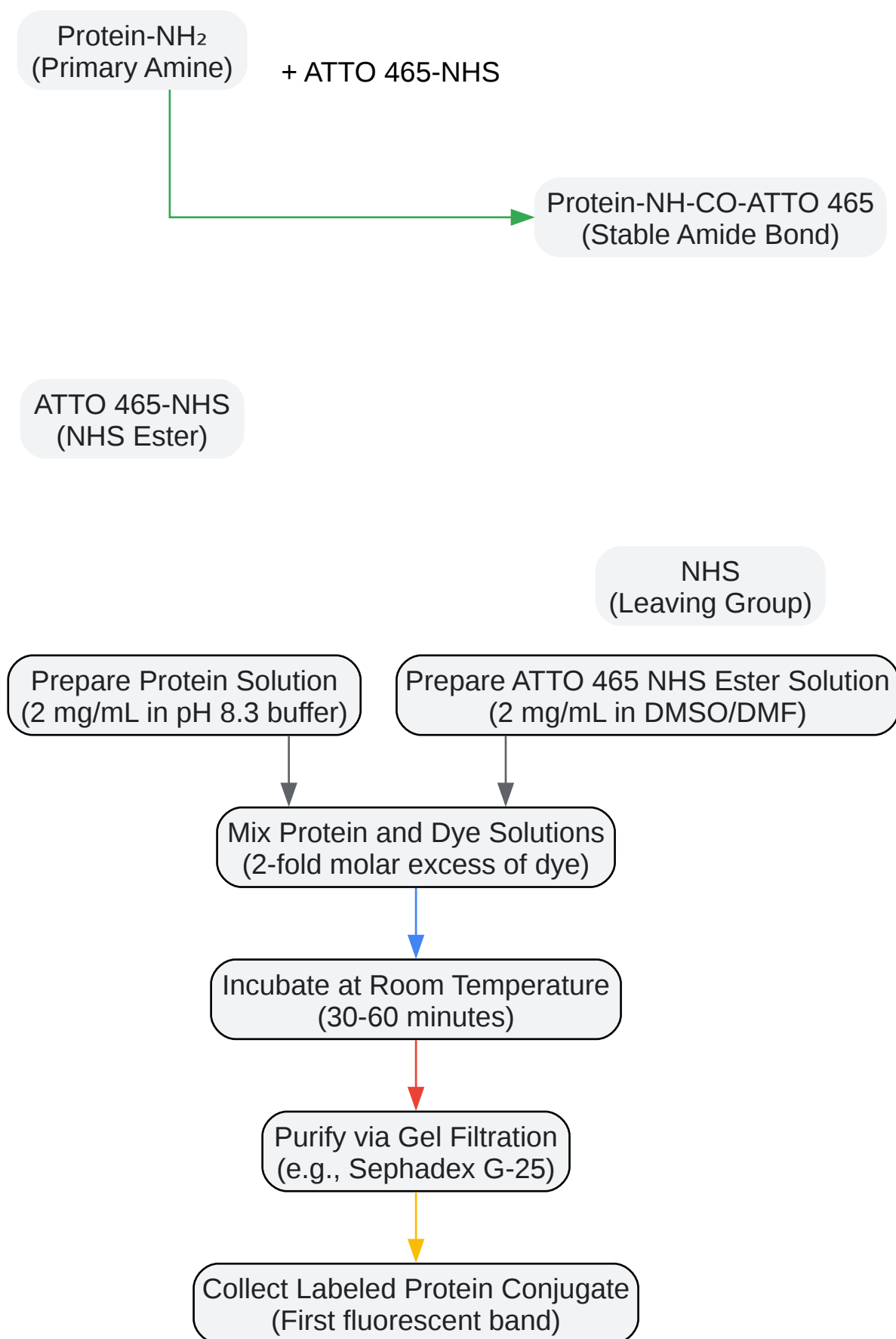
- Amino-modified oligonucleotide solution (0.1 mM in carbonate buffer)
- Carbonate buffer (0.2 M, pH 8-9)
- **ATTO 465 NHS ester**
- Anhydrous, amine-free DMF

Procedure:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).
- Dye Solution Preparation: Prepare a 5 mg/mL solution of **ATTO 465 NHS ester** in anhydrous DMF.
- Labeling Reaction: Add approximately 50 μ L of the oligonucleotide solution to 30 μ L of the activated dye solution.
- Incubation: Incubate the reaction for 2 hours at room temperature with shaking.

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflow.



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